8H-Indeno[5,4-b]furan 8H-Indeno[5,4-b]furan
Brand Name: Vulcanchem
CAS No.: 4876-20-4
VCID: VC18723326
InChI: InChI=1S/C11H8O/c1-2-8-4-5-11-10(6-7-12-11)9(8)3-1/h1-2,4-7H,3H2
SMILES:
Molecular Formula: C11H8O
Molecular Weight: 156.18 g/mol

8H-Indeno[5,4-b]furan

CAS No.: 4876-20-4

Cat. No.: VC18723326

Molecular Formula: C11H8O

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

8H-Indeno[5,4-b]furan - 4876-20-4

Specification

CAS No. 4876-20-4
Molecular Formula C11H8O
Molecular Weight 156.18 g/mol
IUPAC Name 8H-cyclopenta[e][1]benzofuran
Standard InChI InChI=1S/C11H8O/c1-2-8-4-5-11-10(6-7-12-11)9(8)3-1/h1-2,4-7H,3H2
Standard InChI Key XHRBQPADKLGBCA-UHFFFAOYSA-N
Canonical SMILES C1C=CC2=C1C3=C(C=C2)OC=C3

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

8H-Indeno[5,4-b]furan consists of a fused bicyclic system where a furan ring (oxygen-containing heterocycle) is annulated to an indene framework. The numbering and fusion positions ([5,4-b]) indicate the connectivity between the two rings, with the furan oxygen at position 4 of the indene system. This arrangement creates a rigid, planar structure that facilitates π-electron delocalization, as evidenced by its conjugated double bonds .

Key Structural Features:

  • IUPAC Name: 8H-Cyclopenta[e]benzofuran .

  • SMILES: C1C=CC2=C1C3=C(C=C2)OC=C3\text{C1C=CC2=C1C3=C(C=C2)OC=C3} .

  • InChIKey: XHRBQPADKLGBCA-UHFFFAOYSA-N .

The compound’s planarity and electron-rich furan ring make it amenable to electrophilic substitution and cycloaddition reactions, which are exploited in derivative synthesis .

Synthetic Methodologies

Catalytic Hydrogenation of Halogenated Precursors

A high-yield synthesis of 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one—a key derivative—involves the hydrogenation of 4,5-dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. Under optimized conditions (40°C, 8 hours, 0.29–0.49 MPa H2\text{H}_2, 10% Pd/C catalyst), this method achieves an 88.6% yield with minimal dimerization (<0.1% by weight) .

Reaction Conditions:

ParameterValue
Catalyst10% Pd/C
SolventMethanol
Temperature40°C
Pressure0.29–0.49 MPa H2\text{H}_2
Yield88.6%

This protocol emphasizes scalability and purity, critical for pharmaceutical applications .

Green Synthesis in Aqueous Media

Aqueous-phase condensation reactions enable the synthesis of 2-arylidene indanone derivatives from 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. Water acts as a benign solvent, reducing the need for toxic organic solvents and simplifying purification. Reported yields range from 75% to 92%, depending on the aryl aldehyde substituent .

Spectroscopic Characterization

Derivatives of 8H-indeno[5,4-b]furan are rigorously characterized using:

  • FTIR: Confirms carbonyl (C=O) and aromatic (C=C) stretches.

  • NMR: 1H^1\text{H} NMR identifies proton environments, while 13C^{13}\text{C} NMR resolves carbon frameworks. DEPT spectra differentiate CH3_3, CH2_2, and CH groups .

  • HRMS: Validates molecular formulae with precision <5 ppm .

For example, the parent compound’s 1H^1\text{H} NMR spectrum exhibits distinct signals for olefinic protons (δ 6.8–7.2 ppm) and furan oxygen-adjacent protons (δ 4.2–4.5 ppm) .

Pharmacological Applications

Acetylcholinesterase Inhibition

Indanone derivatives derived from 8H-indeno[5,4-b]furan show promise as acetylcholinesterase inhibitors, with IC50_{50} values comparable to donepezil (a leading Alzheimer’s drug). The planar structure enhances binding to the enzyme’s active site .

Cytotoxic Activity

Certain 2-arylidene indanones exhibit cytotoxicity against human cancer cell lines (e.g., MCF-7, IC50_{50} = 12–18 μM). Substituents like nitro or methoxy groups modulate potency by altering electron density and lipophilicity .

Green Chemistry and Sustainability

The adoption of water as a solvent in synthesis aligns with green chemistry principles. Aqueous reactions reduce waste generation and energy consumption, as demonstrated in the synthesis of 2-arylidene indanones . This approach is scalable for industrial applications without compromising yield or purity.

Future Directions

Non-Fullerene Acceptors (NFAs) in Photovoltaics

The compound’s conjugated system and electron-withdrawing substituents (e.g., cyano groups) mirror properties of NFAs like IEIC. Computational studies suggest a LUMO energy of 3.82eV-3.82 \, \text{eV}, suitable for electron transport in organic solar cells.

NLRP3 Inflammasome Inhibition

Preliminary data on amine-substituted analogs indicate potential in modulating inflammatory pathways, warranting further investigation.

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